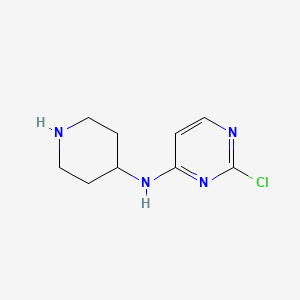

2-chloro-N-piperidin-4-ylpyrimidin-4-amine

描述

2-chloro-N-piperidin-4-ylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine. The process can be summarized as follows:

Starting Materials: 2-chloropyrimidine and piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Procedure: The 2-chloropyrimidine is reacted with piperidine under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency.

化学反应分析

Types of Reactions

2-chloro-N-piperidin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines.

Oxidation: N-oxides of the original compound.

Reduction: Dihydropyrimidine derivatives.

科学研究应用

Neuroprotective Agents

The compound has been studied for its potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for developing therapies targeting neurodegenerative disorders. Research indicates that derivatives of pyrimidines, including 2-chloro-N-piperidin-4-ylpyrimidin-4-amine, can selectively inhibit nNOS, providing a promising avenue for neuroprotection without significant off-target effects on other nitric oxide synthase isoforms .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives. The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their viability as anti-inflammatory agents .

Anticancer Activity

There is growing evidence supporting the anticancer potential of compounds similar to this compound. Research has identified that certain piperidine derivatives can inhibit pathways critical for tumor growth and angiogenesis, making them suitable candidates for cancer therapy. The compound's ability to modulate CDC42 GTPases has been linked to its anticancer properties, suggesting a mechanism through which it may exert therapeutic effects against various cancers .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its pharmacological properties. Structural modifications have been explored to enhance bioavailability and selectivity. For instance, variations in the piperidine ring or substitutions on the pyrimidine moiety have been systematically studied to understand their impact on biological activity .

Case Study 1: Neuroprotective Efficacy

In a study involving animal models of neurodegeneration, compounds derived from the pyrimidine scaffold showed significant neuroprotective effects when administered during induced hypoxia. The results demonstrated a marked reduction in neuronal cell death and improved behavioral outcomes, supporting the therapeutic potential of these compounds in treating conditions like stroke or traumatic brain injury .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory activity of various pyrimidine derivatives in carrageenan-induced paw edema models. The results indicated that specific modifications to the this compound structure enhanced its efficacy in reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

作用机制

The mechanism of action of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cancer progression.

相似化合物的比较

Similar Compounds

2-chloropyrimidine: A simpler derivative of pyrimidine with similar reactivity.

N-piperidin-4-ylpyrimidin-4-amine: Lacks the chlorine atom but has similar structural features.

2-amino-4-chloropyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness

2-chloro-N-piperidin-4-ylpyrimidin-4-amine is unique due to the presence of both the piperidine ring and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.

生物活性

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various enzyme functions and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in therapeutic contexts.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a piperidine moiety. The synthesis typically involves the nucleophilic substitution of 2-chloropyrimidine with piperidine under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. It has been shown to act as an inhibitor of protein kinases, which play critical roles in cell signaling pathways. For instance, it has been noted for its ability to inhibit PKB (also known as Akt), a key player in cancer progression and survival signaling .

Key Mechanisms:

- Kinase Inhibition : The compound exhibits ATP-competitive inhibition against PKB, demonstrating selectivity over other kinases such as PKA (protein kinase A) with a reported selectivity ratio of up to 28-fold .

- Cell Signaling Modulation : By inhibiting PKB, it influences downstream signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cellular proliferation in various cancer cell lines. For example:

- Cell Line Testing : The compound showed significant growth inhibition in human tumor xenografts in nude mice, indicating its potential efficacy as an anticancer agent .

In Vivo Studies

The pharmacokinetic profile indicates that the compound has moderate oral bioavailability (approximately 31.8%) and clearance rates that suggest it may be suitable for further development as a therapeutic agent .

Case Studies and Applications

- Anticancer Research : In studies focused on cancer treatment, compounds similar to this compound have been evaluated for their effects on tumor growth and metastasis. For instance, modifications to the piperidine structure have led to derivatives with enhanced potency against specific cancer types.

- Kinase Modulation : Research has highlighted the role of this compound in modulating kinase activity related to immune responses and skin disorders. Its ability to influence kinase pathways suggests potential applications beyond oncology, including immunology .

- Drug Development : As a building block in pharmaceutical synthesis, this compound serves as an intermediate for developing more complex molecules aimed at targeting specific diseases.

Summary of Biological Activity

| Activity | Details |

|---|---|

| Target Kinases | PKB (Akt), PKA |

| Selectivity | Up to 28-fold selectivity for PKB over PKA |

| Oral Bioavailability | ~31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Efficacy in Tumors | Significant inhibition observed in xenograft models |

属性

IUPAC Name |

2-chloro-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOVMZGPYPNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272065 | |

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945895-43-2 | |

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945895-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。